molecular formula C9H14F2O2 B13274078 Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate

Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B13274078
M. Wt: 192.20 g/mol
InChI Key: SKZGJYQTRDTBEZ-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14F2O2 It is a derivative of cyclohexane, where a difluoromethyl group and a carboxylate ester group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with difluoromethylating agents followed by esterification. One common method includes the use of difluoromethyl bromide in the presence of a base to introduce the difluoromethyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The ester group can also undergo hydrolysis, releasing the active difluoromethylated cyclohexane derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic properties.

Properties

Molecular Formula

C9H14F2O2

Molecular Weight

192.20 g/mol

IUPAC Name

methyl 1-(difluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H14F2O2/c1-13-8(12)9(7(10)11)5-3-2-4-6-9/h7H,2-6H2,1H3

InChI Key

SKZGJYQTRDTBEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)C(F)F

Origin of Product

United States

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